1-Acetamido-2,4-dioxopentyl acetate

Physicochemical characterization Distillation Purity control

Researchers requiring β-dicarbonyl building blocks with tunable enolate reactivity often face limited hydrogen-bonding capacity in simple 2,4-dioxopentyl acetate. 1-Acetamido-2,4-dioxopentyl acetate (CAS 85237-85-0) addresses this gap with a dual-function acetamido-β-dicarbonyl scaffold. • Elevated enol content (est. 1.5-3.0× vs. unsubstituted analog) enhances nucleophilicity in pyrazole/isoxazole condensations. • Dual H-bond donor/acceptor capability enables chelation + molecular recognition applications. • MW 215.21 g/mol, density 1.188 g/cm³ for process-scale translation. In stock with rapid global dispatch.

Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
CAS No. 85237-85-0
Cat. No. B12661160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetamido-2,4-dioxopentyl acetate
CAS85237-85-0
Molecular FormulaC9H13NO5
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C(NC(=O)C)OC(=O)C
InChIInChI=1S/C9H13NO5/c1-5(11)4-8(14)9(10-6(2)12)15-7(3)13/h9H,4H2,1-3H3,(H,10,12)
InChIKeyCQCUYOGWLHGGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetamido-2,4-dioxopentyl acetate: Structural and Procurement Profile


1-Acetamido-2,4-dioxopentyl acetate (CAS 85237-85-0, synonym 2-acetyl-3,5-dioxohexanamide, molecular formula C9H13NO5, molecular weight 215.21 g/mol) is a synthetic organic compound characterized by a 2,4-dioxopentyl acetate backbone bearing an N-acetyl (acetamido) substituent at the 1-position . The molecule incorporates both β-dicarbonyl and masked amide functionalities, placing it within the class of functionalized building blocks used for heterocycle synthesis and metal chelation applications. Computed physicochemical properties from authoritative databases indicate a predicted density of 1.188 g/cm³, boiling point of 417.4 °C at 760 mmHg, and flash point of 206.3 °C . Unlike simple 2,4-dioxopentyl acetate (CAS 10341-56-7, C7H10O4, MW 158.15 g/mol), the acetamido modification introduces hydrogen-bond donor/acceptor capacity, increased molecular weight, and distinct electronic character that may modulate both solubility and reactivity profiles, though published experimental verification of these properties is currently absent from the peer-reviewed literature.

Heterocycle synthesis building block with acetamido-modified diketo scaffold
Metal chelation motif combining β-dicarbonyl and hydrogen-bond donor
Lead-like fragment expansion from fragment to lead chemical space

1-Acetamido-2,4-dioxopentyl acetate: Substitution Risks


The inclusion of an N-acetyl (acetamido) group at the 1-position of the 2,4-dioxopentyl acetate scaffold creates a differentiated molecular entity that cannot be interchanged in chemical synthesis or application workflows without performance consequences . The acetamido group alters the molecule's hydrogen-bonding capacity, steric profile, and electronic environment relative to the unsubstituted 2,4-dioxopentyl acetate backbone, leading to differences in chelation behavior, enolization equilibria, and reaction outcomes with electrophiles or nucleophiles. While this compound occupies a niche distinct from simple 2,4-dioxopentyl acetate (CAS 10341-56-7) or acetylacetone-derived building blocks, it must be emphasized that direct, quantitative, head-to-head performance data in peer-reviewed studies is currently limited. The quantitative evidence presented below therefore relies on authoritative computed property data and well-established structure-property relationship principles from the broader chemical literature .

Hydrogen-bonding profile alters reactivity

The added amide N–H donor may shift chelation behaviour and solubility compared to unsubstituted 2,4-dioxopentyl acetate; one-to-one replacement can lead to unexpected coordination outcomes.

Molecular weight and steric bulk differ

A 36% higher molecular weight and increased steric demand may affect membrane permeability and binding interactions relative to the fragment-sized parent, limiting interchangeability in medicinal chemistry workflows.

Boiling point elevation impacts purification

The significantly higher computed boiling point (~197 °C above the analog) necessitates different distillation or purification protocols; direct substitution without process adjustment may not be feasible.

1-Acetamido-2,4-dioxopentyl acetate: Quantitative Differentiation Evidence


Boiling Point Elevation and Intermolecular Cohesion

The computed normal boiling point of 1-acetamido-2,4-dioxopentyl acetate is 417.4 °C at 760 mmHg, whereas the computed boiling point of the simpler 2,4-dioxopentyl acetate (CAS 10341-56-7) has been reported by calculation at approximately 219-221 °C . This represents an absolute increase of approximately 197 °C . The substantially elevated boiling point is attributable to the acetamido group, which facilitates intermolecular hydrogen bonding, resulting in stronger cohesive forces in the liquid phase compared to the non-amide analog. This property imposes distinct storage, handling, and purification considerations that affect procurement decision-making for synthetic processes.

Boiling Point
Data to verify
417.4 °C (target) vs ~219 °C (analog)
Markedly different distillation requirements
Computed; experimental validation pending
Physicochemical characterization Distillation Purity control

Molecular Weight and Hydrogen-Bonding Capacity

Quantitative structural comparison of 1-acetamido-2,4-dioxopentyl acetate (MW 215.21 g/mol, formula C9H13NO5) and the unsubstituted 2,4-dioxopentyl acetate (MW 158.15 g/mol, formula C7H10O4) reveals a molecular weight increase of 57.06 g/mol (36% increase) . The incorporated acetamido group adds one hydrogen-bond donor (N-H) and one acceptor (amide carbonyl) to the molecular structure, increasing the total hydrogen-bonding capacity from the 4 acceptors present in the parent compound to 5 total H-bonding sites (4 acceptors + 1 donor) in the target compound . This change falls within a range that can influence membrane permeability and solubility, and notably, the target compound remains within the molecular weight range generally favored for lead-like and drug-like chemical space, whereas the simpler analog is frequently categorized as a fragment-sized molecule.

MW & H-Bonding
Data to verify
215.21 g/mol (+36%); +1 HBD
Shift from fragment to lead-like space
Computed; no published experimental data
Drug-likeness Permeability Solubility prediction

Electronic and Steric Modulation

The acetamido group at the 1-position introduces both steric and electronic perturbations to the 2,4-dioxopentyl acetate scaffold. The substituent constant (σ value) for the -NHCOCH₃ group is approximately +0.15 to +0.20 (meta-electron withdrawing via inductive effect, with resonance donation), compared to hydrogen (σ = 0) in 2,4-dioxopentyl acetate. This modification alters the acidity of the α-protons flanking the β-dicarbonyl system, shifting the keto-enol equilibrium (K_enol/K_keto) toward the enol tautomer by an estimated factor of 1.5-3.0-fold relative to the unsubstituted parent [1]. Such a shift influences the compound's reactivity toward electrophiles, metal chelation stoichiometry, and regio-selectivity in condensation reactions where enolate formation is rate-limiting [1].

Keto-Enol Tuning
Class-level
Enol content elevated ~1.5–3× vs parent
Enhanced enolate reactivity potential
Estimated from Hammett relationships; experimental verification absent
Reactivity tuning Steric effects Electronic effects

Density and Formulation Considerations

The computed density of 1-acetamido-2,4-dioxopentyl acetate is 1.188 g/cm³, compared to the predicted density of 2,4-dioxopentyl acetate at approximately 1.05-1.09 g/cm³ . This represents a relative density increase of ~9-13%. In practical terms, a 100-mL procurement unit of the target compound would contain approximately 11-15% more mass relative to an equivalent volume of the unsubstituted comparator, directly impacting shipping weight, reagent stoichiometry when the compound is used neat, and vessel sizing calculations for pilot-scale reactions.

Density
Data to verify
1.188 g/cm³ vs ~1.05–1.09 g/cm³; +9–13%
Impacts shipping weight and charge calculations
Computed; experimental data unavailable
Formulation Process engineering Supply chain

1-Acetamido-2,4-dioxopentyl acetate: Application Scenarios


Heterocycle Synthesis with Tunable Keto-Enol Reactivity

The elevated enol content inferred for 1-acetamido-2,4-dioxopentyl acetate, relative to 2,4-dioxopentyl acetate (estimated 1.5-3.0-fold enhancement, based on Hammett substituent effects [1]), makes this compound a candidate building block for condensation reactions where increased enolate nucleophilicity is desired. Pyrazole, isoxazole, and fused pyrimidine syntheses that depend on enolate attack can potentially benefit from the acetamido-driven equilibrium shift, reducing reaction times or improving regioselectivity in cyclocondensation steps compared to the non-amido scaffold.

Metal Chelation and Coordination Chemistry

The addition of a hydrogen-bond donor (N-H of the acetamido group) to the β-dicarbonyl scaffold introduces a second coordination motif beyond the 1,3-dicarbonyl chelation site. This dual functionality supports the design of molecular recognition systems or metal-organic frameworks where both Lewis-base and hydrogen-bond interactions govern supramolecular assembly. The molecular weight (215.21 g/mol) and predicted density (1.188 g/cm³) provide measurable physical parameters for process-scale translation that differ substantially from the simpler 2,4-dioxopentyl acetate alternative .

Fragment Expansion in Medicinal Chemistry

With a molecular weight of 215.21 g/mol and the presence of both hydrogen-bond donor and acceptor functionalities, 1-acetamido-2,4-dioxopentyl acetate occupies a privileged lead-like chemical space suitable for fragment growth strategies. When fragment hits derived from 2,4-dioxopentyl acetate (MW ~158 Da) need to be expanded to improve target binding affinity or selectivity, the acetamido analog provides a systematic, single-step molecular weight increase of 36% without introducing excessive lipophilicity, thereby preserving ligand efficiency metrics .

Purification and Storage Protocol Design

The computed normal boiling point of 417.4 °C necessitates specialized high-temperature distillation equipment or a reliance on non-distillative purification methods such as recrystallization or chromatography. This thermal property, which differs by approximately 197 °C from the simpler analog , directly informs procurement specifications: facilities lacking high-vacuum distillation capability should plan alternative purification workflows, representing a concrete operational differentiation that impacts compound selection at the point of purchase.

Application
Selection Property
Validation Focus
Heterocycle synthesis (keto-enol control)
Acetamido-driven enol enrichment
Enolate nucleophilicity and cyclocondensation efficiency
Metal chelation and coordination
Dual binding motif (β-dicarbonyl + H-bond donor)
Chelation stoichiometry and supramolecular assembly
Fragment expansion in medicinal chemistry
Lead-like MW and H-bond profile
Fragment growth without lipophilicity penalty
Purification and storage protocol design
High boiling point and thermal profile
Distillation feasibility and alternative purification methods
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